molecular formula C25H26FN3O7S B8144486 Exatecan-d5 (mesylate)

Exatecan-d5 (mesylate)

Cat. No.: B8144486
M. Wt: 536.6 g/mol
InChI Key: BICYDYDJHSBMFS-KUJFLAIJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Exatecan-d5 (mesylate) is a deuterium-labeled derivative of Exatecan mesylate, a potent DNA topoisomerase I inhibitor. The deuterium substitution at five hydrogen positions enhances metabolic stability and pharmacokinetic properties, making it valuable for drug metabolism studies and quantitative analysis .

Preparation Methods

The synthesis of Exatecan-d5 (mesylate) involves several steps, starting from camptothecin. The process includes the introduction of deuterium atoms to enhance the stability and pharmacokinetic properties of the compound. The synthetic route typically involves:

Industrial production methods for Exatecan-d5 (mesylate) are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods involve optimizing reaction conditions to maximize yield and minimize impurities.

Chemical Reactions Analysis

Exatecan-d5 (mesylate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone derivatives back to the original compound.

    Substitution: The mesylate group can be substituted with other functional groups to create derivatives with different properties.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of Exatecan-d5 (mesylate) with modified functional groups .

Scientific Research Applications

Exatecan-d5 (mesylate) has a wide range of scientific research applications, including:

Mechanism of Action

Exatecan-d5 (mesylate) exerts its effects by inhibiting DNA topoisomerase I, an enzyme that relaxes supercoiled DNA during replication and transcription. By stabilizing the topoisomerase I-DNA complex, Exatecan-d5 (mesylate) prevents the re-ligation of the DNA strand, leading to the accumulation of DNA breaks and ultimately cell death. This mechanism is particularly effective against rapidly dividing cancer cells .

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₂₅H₂₁D₅FN₃O₇S
  • Molecular Weight : 536.58 g/mol
  • Purity : ≥98% (by HPLC and LC/MS)
  • IC50 : 0.975 μg/mL against DNA topoisomerase I .
  • Applications : Used in antibody-drug conjugates (ADCs) and preclinical research to study pharmacokinetics and deuterium effects .

Comparison with Similar Compounds

Exatecan Mesylate (Parent Compound)

Molecular Formula : C₂₅H₂₆FN₃O₇S
Molecular Weight : 531.55 g/mol
IC50 : 0.975 μg/mL (identical to Exatecan-d5 mesylate) .
Key Differences :

  • Lacks deuterium substitution, leading to faster metabolic clearance compared to Exatecan-d5 mesylate .
  • Clinical A Phase I study established a recommended dose of 5 mg/m² every 3 weeks, with neutropenia as the dose-limiting toxicity .

Dxd (Exatecan Derivative for ADC)

Molecular Formula : C₂₆H₂₄FN₃O₆
IC50 : 0.31 μM (≈0.16 μg/mL), indicating higher potency than Exatecan mesylate .
Role in ADCs :

  • Used as the payload in HER2-targeting ADC DS-8201a (Enhertu®) .
  • Non-deuterated form shows superior DNA topoisomerase I inhibition but shorter plasma half-life compared to deuterated derivatives .

Dxd-D5 (Deuterated Dxd for ADC)

Molecular Formula: C₂₆H₁₉D₅FN₃O₆ Molecular Weight: 498.51 g/mol IC50: 0.31 μM (same as non-deuterated Dxd) . Key Advantages:

  • Deuterium substitution improves metabolic stability, extending half-life in vivo .
  • Used in ADC research to optimize drug-linker stability and payload release .

Coralyne Chloride

Molecular Formula: C₂₂H₂₂ClNO₄ Mechanism: Protoberberine alkaloid that induces DNA cleavage via topoisomerase I poisoning . Key Differences:

  • Structurally distinct from camptothecin derivatives like Exatecan.
  • Broader anticancer activity but lacks specificity for ADC applications .

Comparative Data Table

Compound Molecular Formula IC50 Deuterated? Key Application
Exatecan-d5 (mesylate) C₂₅H₂₁D₅FN₃O₇S 0.975 μg/mL Yes PK/PD studies, ADCs
Exatecan Mesylate C₂₅H₂₆FN₃O₇S 0.975 μg/mL No Standalone chemotherapy
Dxd C₂₆H₂₄FN₃O₆ 0.31 μM No ADC payload (DS-8201a)
Dxd-D5 C₂₆H₁₉D₅FN₃O₆ 0.31 μM Yes Stable ADC payload
Coralyne Chloride C₂₂H₂₂ClNO₄ Not quantified No Broad anticancer agent

Research Findings and Implications

Deuterium’s Role : Deuterium labeling in Exatecan-d5 mesylate and Dxd-D5 reduces metabolic degradation, enhancing plasma stability without altering target affinity .

Potency vs. Stability : While Dxd-D5 and Exatecan-d5 mesylate retain the IC50 of their parent compounds, their improved pharmacokinetics make them superior for sustained drug delivery in ADCs .

Biological Activity

Exatecan-d5 (mesylate), also known as DX8951f-d5, is a deuterated derivative of Exatecan mesylate, which is a potent topoisomerase I inhibitor. This compound has garnered attention for its enhanced solubility and antitumor activity compared to other topoisomerase I inhibitors. This article explores the biological activity of Exatecan-d5, focusing on its pharmacokinetics, efficacy in various cancer models, and potential clinical applications.

Overview of Exatecan-d5 (Mesylate)

  • Chemical Structure : Exatecan-d5 is a deuterated analogue of Exatecan mesylate, designed to enhance its pharmacological properties.
  • CAS Number : 2819276-88-3
  • Molecular Weight : 435.45 g/mol
  • Formula : C24H22FN3O4

Exatecan-d5 functions primarily as a topoisomerase I inhibitor. It stabilizes the DNA-topoisomerase I complex, preventing DNA re-ligation and ultimately leading to DNA damage and cell death in rapidly dividing cancer cells. This mechanism is critical in the treatment of various malignancies.

In Vitro Studies

In vitro studies demonstrate that Exatecan-d5 exhibits significant cytotoxicity against several human tumor cell lines:

Cell Line GI50 (ng/mL) IC50 (μg/mL)
Breast Cancer2.020.975
Colon Cancer2.920.975
Stomach Cancer1.530.975
Lung Cancer0.8770.975

These values indicate that Exatecan-d5 is more effective than many existing treatments, including SN-38 and Topotecan, particularly in various solid tumors .

In Vivo Studies

In vivo studies have further validated the efficacy of Exatecan-d5:

  • Animal Models : Exatecan-d5 was tested in mouse models bearing human tumor xenografts.
  • Dosage and Results :
    • Administered doses ranged from 3.325 to 50 mg/kg.
    • Significant tumor growth inhibition was observed in models such as MIA-PaCa and BxPC-3.
    • Complete elimination of lung metastasis was noted in late-stage BxPC-3 cancer models.

Phase I and II Trials

Clinical trials have evaluated the safety and efficacy of exatecan mesylate (the non-deuterated form) in patients with refractory cancers:

  • Phase I Study :
    • Objective : Determine maximum tolerated dose (MTD) and pharmacokinetics.
    • Findings : MTD was established at 0.15 mg/m²/day for a continuous infusion over 21 days, with dose-limiting toxicities primarily involving neutropenia and thrombocytopenia .
  • Phase II Study :
    • Patient Population : Patients with anthracycline-refractory and taxane-refractory metastatic breast carcinoma.
    • Results :
      • Partial response in 7.7% of patients; stable disease in over half the cohort.
      • Median survival was reported at 14 months with manageable toxicity .

Pharmacokinetics

The pharmacokinetic profile of Exatecan-d5 shows linear characteristics, which is advantageous for dosing strategies:

  • Plasma Clearance : Approximately 1.4 L/h/m²
  • Volume of Distribution : About 12 L/m²
  • Terminal Elimination Half-Life : Approximately 8 hours .

Toxicity Profile

The toxicity associated with Exatecan-d5 is generally acceptable, with common adverse events including:

  • Neutropenia
  • Fatigue
  • Nausea
  • Constipation

These side effects are consistent with other topoisomerase inhibitors but are considered manageable .

Q & A

Basic Research Questions

Q. What is the mechanism by which Exatecan-d5 mesylate inhibits DNA topoisomerase I, and how does this compare to non-deuterated Exatecan mesylate?

  • Exatecan-d5 mesylate, a deuterated analog of Exatecan mesylate, inhibits DNA topoisomerase I by stabilizing the DNA-enzyme cleavage complex, preventing religation and inducing DNA strand breaks. The IC50 value for Exatecan mesylate is reported as 0.975 μg/mL . Deuterium substitution at specific positions may alter pharmacokinetic properties (e.g., metabolic stability) without significantly affecting target affinity, as deuterium’s isotopic effect primarily influences drug metabolism rather than binding efficacy . Comparative studies should use in vitro assays like DNA relaxation assays or comet assays to quantify strand break formation .

Q. What analytical methodologies are validated for quantifying Exatecan-d5 mesylate in pharmacokinetic studies?

  • Stable isotope-labeled compounds like Exatecan-d5 mesylate are typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to enhance precision. For example, HPLC-UV methods optimized for structurally similar mesylate compounds (e.g., Gemifloxacin mesylate) can be adapted by adjusting mobile phase composition (e.g., acetonitrile:phosphate buffer) and detection wavelengths (210–230 nm) . Method validation should include linearity (1–1000 ng/mL), recovery (>90%), and precision (CV <15%) .

Q. How does deuterium labeling influence the stability and metabolic profile of Exatecan-d5 mesylate in preclinical models?

  • Deuterium incorporation at metabolically vulnerable sites (e.g., methyl or aromatic positions) reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life and decreasing clearance rates. Researchers should compare plasma pharmacokinetics (AUC, Cmax, t1/2) of Exatecan-d5 mesylate and its non-deuterated counterpart in rodent models using serial blood sampling and LC-MS analysis .

Advanced Research Questions

Q. How can experimental designs address discrepancies in reported IC50 values for Exatecan derivatives across studies?

  • Variations in IC50 values (e.g., 0.31 μM for Dxd-D5 vs. 0.975 μg/mL for Exatecan mesylate) may arise from differences in assay conditions (e.g., cell lines, incubation times) or unit conversions (μg/mL to μM). To resolve contradictions, standardize assays using reference compounds (e.g., Camptothecin) and validate results across multiple labs. Dose-response curves should include ≥6 data points, and IC50 calculations must account for solvent controls and cytotoxicity thresholds (e.g., <10% vehicle effect) .

Q. What strategies optimize the incorporation of Exatecan-d5 mesylate into HER2-targeted antibody-drug conjugates (ADCs)?

  • Exatecan-d5 mesylate’s utility in ADCs (e.g., DS-8201a) relies on linker stability and payload release kinetics. Researchers should:

  • Design linkers : Use protease-cleavable (e.g., Val-Cit) or pH-sensitive linkers to ensure intracellular payload release.
  • Evaluate drug-to-antibody ratio (DAR) : Aim for DAR 4–8 using hydrophobic interaction chromatography (HIC) or LC-MS.
  • Assess in vivo efficacy : Compare tumor growth inhibition in HER2+ xenograft models (e.g., NCI-N87) with non-targeted controls .

Q. How can multi-omics approaches elucidate resistance mechanisms to Exatecan-d5 mesylate in solid tumors?

  • Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and CRISPR screens to identify resistance markers (e.g., ABC transporters, DNA repair genes). Key steps:

  • Generate resistant cell lines : Expose cells to incremental Exatecan-d5 mesylate doses over 6–8 weeks.
  • Validate targets : Use siRNA knockdown or inhibitors (e.g., Ko143 for ABCG2) to restore sensitivity.
  • Correlate with clinical data : Cross-reference findings with patient-derived organoids or TCGA datasets .

Q. Methodological Considerations

  • Data Contradiction Analysis : Apply Bland-Altman plots or Cohen’s kappa to assess inter-study variability in IC50 values .
  • Reproducibility : Adhere to MIAME or ARRIVE guidelines for omics and preclinical studies, respectively .
  • Ethical Compliance : For ADC studies, ensure animal protocols follow institutional IACUC guidelines and include toxicity monitoring (e.g., body weight, hematology) .

Properties

IUPAC Name

(10S,23S)-23-amino-18-fluoro-10-hydroxy-19-methyl-10-(1,1,2,2,2-pentadeuterioethyl)-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione;methanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O4.CH4O3S/c1-3-24(31)14-6-18-21-12(8-28(18)22(29)13(14)9-32-23(24)30)19-16(26)5-4-11-10(2)15(25)7-17(27-21)20(11)19;1-5(2,3)4/h6-7,16,31H,3-5,8-9,26H2,1-2H3;1H3,(H,2,3,4)/t16-,24-;/m0./s1/i1D3,3D2;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICYDYDJHSBMFS-KUJFLAIJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O.CS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)N)O.CS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.